molecular formula C15H12N4O3 B4078076 5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole

5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole

Cat. No.: B4078076
M. Wt: 296.28 g/mol
InChI Key: IVFAFOIDLVDMEU-UHFFFAOYSA-N
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Description

5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyridine ring, an oxadiazole ring, and a nitrophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole typically involves the reaction of 4-nitroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like cyanogen bromide.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole is largely dependent on its interaction with biological targets. For instance, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymatic processes. The nitrophenyl group can interact with enzymes, leading to the disruption of metabolic pathways. Additionally, the oxadiazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups often have comparable electronic properties and reactivity.

    Pyridine Derivatives: These compounds share the pyridine ring and can undergo similar substitution reactions.

Uniqueness

5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[1-(4-nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-10(11-2-4-13(5-3-11)19(20)21)15-17-14(18-22-15)12-6-8-16-9-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFAFOIDLVDMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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